Pharmacopoeial Recognition and Defined Acceptance Criteria
Chlorhexidine Dihydrochloride Impurity B is a named impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), distinguishing it from unspecified impurities. Its identity is established as a urea derivative of chlorhexidine [1]. Regulatory specifications mandate a strict quantitative limit for this impurity; for instance, in Chlorhexidine Gluconate Solution, BP, the maximum allowable content is 0.2% .
| Evidence Dimension | Regulatory Identification and Specification Limit |
|---|---|
| Target Compound Data | Identified as EP Impurity B / USP Chlorhexidine Urea; Limit: Not more than 0.2% (BP specification for related substance B in solution) |
| Comparator Or Baseline | Unspecified Impurities: Limit not more than 0.10% (each); Total Impurities: Limit not more than 3.0% |
| Quantified Difference | Specified impurity with a defined limit 2-fold higher than the unspecified impurity threshold, reflecting its known origin and typical levels. |
| Conditions | British Pharmacopoeia (BP) monograph for Chlorhexidine Gluconate Solution. |
Why This Matters
Selection of the officially designated EP/USP standard is mandatory for regulatory submissions; use of a non-compendial analog would not satisfy method validation requirements for identity and quantitation.
- [1] SynZeal. Chlorhexidine EP Impurity B Product Page. Accessed April 2026. View Source
